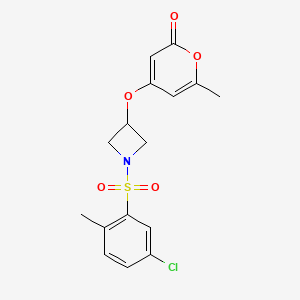

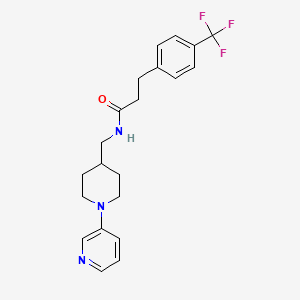

4-((1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing compounds with potential antibacterial properties. In one study, the synthesis process involved the preparation of 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one through Betti’s condensation reaction. This intermediate was then treated with chloroacetic acid and POCl3 in the presence of triethylamine to yield various azetidinone analogues, specifically 4-((3-chloro-2-(aryl)-4-oxoazetidin-1-yl)(aryl)-methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Another study reported the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives by reacting 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with benzene sulfonyl chloride in the presence of pyridine . These methods highlight the use of various reagents and catalysts to achieve the desired azetidinone structures.

Molecular Structure Analysis

The molecular structures of the synthesized azetidinone derivatives were confirmed using spectroscopic techniques such as infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, along with elemental analysis . These techniques are crucial for verifying the successful synthesis of the target compounds and for ensuring the purity and identity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are multi-step processes that require precise control over reaction conditions. The initial steps often involve the formation of intermediates through condensation reactions, followed by further functionalization using reagents like chloroacetic acid and POCl3 or benzene sulfonyl chloride . The reactions are typically carried out in the presence of a base such as triethylamine or pyridine, which act as catalysts or facilitators for the reaction.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-((1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" are not detailed in the provided papers, the general properties of azetidinone derivatives can be inferred. These compounds are characterized by their spectroscopic data, which is indicative of their molecular structure and functional groups . The antimicrobial activities of these compounds suggest that they possess chemical properties that enable them to interact with bacterial cells, potentially disrupting cell wall synthesis or other vital processes.

Antibacterial Evaluation

The azetidinone analogues synthesized in the studies were subjected to antimicrobial activity screening against various strains of microorganisms. Some of the compounds displayed promising antibacterial activities against certain bacterial strains . This suggests that the azetidinone core, when appropriately substituted, has the potential to serve as a scaffold for the development of new antibacterial agents. The evaluation of these compounds' antibacterial properties is a critical step in the drug discovery process, as it provides initial insights into their therapeutic potential.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structures similar to the one have been synthesized through various chemical reactions, involving the formation of azetidinone derivatives. These compounds are characterized using spectroscopic techniques such as IR and NMR, confirming their structure and purity. For example, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and characterized them using IR, 1H NMR, and other spectroscopic data. The synthesized compounds were then evaluated for their antibacterial and antifungal activities, demonstrating the potential use of these compounds in developing new antimicrobial agents Global Journal of Science Frontier Research.

Antimicrobial Activity

The primary application of these compounds is in the field of antimicrobial research. Studies have shown that azetidinone derivatives exhibit promising antibacterial and antifungal activities. The antimicrobial activity is assessed using various methods, such as the broth dilution method, against different strains of microorganisms. For instance, Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antimicrobial activities against different microbial strains, revealing some compounds with promising antibacterial activities Archives of Applied Science Research.

Propriétés

IUPAC Name |

4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-10-3-4-12(17)6-15(10)24(20,21)18-8-14(9-18)23-13-5-11(2)22-16(19)7-13/h3-7,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTCPJOPBRHKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)